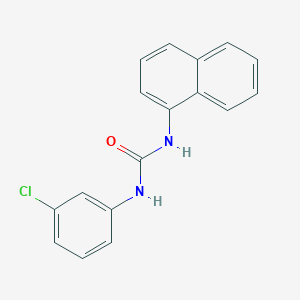

1-(3-Chlorophenyl)-3-(naphthalen-1-yl)urea

Description

Significance of Urea (B33335) Derivatives in Contemporary Drug Discovery and Development

The urea functional group is a cornerstone in medicinal chemistry, largely due to its ability to act as a rigid hydrogen bond donor and acceptor. nih.gov This allows urea derivatives to form stable and specific interactions with biological targets such as proteins and enzymes, which is a fundamental principle of drug action. nih.gov The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the starting point of modern organic chemistry, and its derivatives have since become integral to pharmaceutical development. nih.gov

Urea-containing compounds are prevalent across a wide spectrum of therapeutic areas, demonstrating remarkable versatility. They have been successfully developed as anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.gov The urea moiety is often incorporated into lead compounds to fine-tune their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. For instance, the multi-kinase inhibitor Sorafenib, a critical drug for treating certain types of cancer, features a prominent aryl urea scaffold that is essential for its binding to the kinase active site. This highlights the power of the urea group to anchor a molecule within a target's binding pocket, leading to potent biological effects. The ability of this functional group to improve parameters like solubility and bioavailability further cements its importance in the design of new therapeutic agents. researchgate.net

Historical Context and Evolution of N-Aryl-N'-Naphthylurea Scaffolds in Pharmaceutical Research

The journey of urea derivatives in medicine began with early 20th-century discoveries. One of the first significant examples is suramin, a complex urea derivative developed by Bayer, which has been used for treating sleeping sickness. nih.gov This early success spurred further investigation into the therapeutic potential of substituted ureas.

The exploration of N-aryl ureas gained momentum throughout the mid to late 20th century as synthetic methodologies became more sophisticated and the understanding of structure-activity relationships grew. Researchers began to systematically modify the aryl substituents to modulate biological activity. The introduction of a naphthyl group, a bicyclic aromatic hydrocarbon, into the urea scaffold represents a strategic design choice. The naphthalene (B1677914) moiety significantly increases the molecule's surface area and lipophilicity, which can enhance interactions with hydrophobic pockets in target proteins. For example, N-methyl-N-1-naphthyl urea has been studied as a disruptor of specific cell signaling pathways, where the naphthyl group plays a key role. nih.gov The development of compounds like 1-(3-chlorophenyl)-3-(naphthalen-1-yl)urea is a logical extension of this research, combining the established pharmacophore of a substituted aryl urea with the distinct properties of the naphthalene ring system to explore new chemical space and potential biological targets.

Chemical Space and Structural Classification of this compound within Urea-Based Compounds

Urea-based compounds can be classified based on their substitution patterns. The parent compound, urea, is a simple diamide (B1670390) of carbonic acid. Substituted ureas are categorized by the nature of the groups attached to the nitrogen atoms. This compound is an unsymmetrical, di-substituted N,N'-diarylurea. This classification indicates that two different aromatic systems are attached to the two nitrogen atoms of the urea core.

The general synthesis for such unsymmetrical ureas involves the reaction of an isocyanate with a primary amine. For the title compound, this would typically be achieved by reacting 3-chlorophenyl isocyanate with naphthalen-1-amine. nih.gov

The "chemical space" of a compound refers to its properties and structural features in relation to similar molecules. This compound occupies a specific region in this space defined by its combination of a chlorinated phenyl ring and a naphthalene ring. The chlorine atom acts as a bioisostere for a methyl group and introduces electronic changes to the phenyl ring, potentially influencing binding affinity and metabolic stability. The bulky, planar naphthalene group provides a large hydrophobic surface for potential π-stacking or van der Waals interactions with a biological target.

Below is a data table detailing the chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₇H₁₃ClN₂O |

| Molecular Weight | 296.759 g/mol |

| CAS Number | 13256-87-6 |

| Structure | N,N'-Diarylurea |

To further illustrate its position within the broader class of urea compounds, the following interactive table compares this compound with other related aryl urea derivatives.

Table 2: Comparison of Related Aryl Urea Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₇H₁₃ClN₂O | 296.759 | Naphthyl group, Chlorophenyl group |

| 1-(3-chlorophenyl)-3-phenylurea | C₁₃H₁₁ClN₂O | 246.69 nih.gov | Phenyl group, Chlorophenyl group |

| 1-(3-chlorophenyl)-3-(o-tolyl)urea | C₁₄H₁₃ClN₂O | 260.72 uni.lu | Methylphenyl (tolyl) group, Chlorophenyl group |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (B12006633) | C₁₃H₁₀ClN₃O₃ | 291.69 nih.gov | Nitrophenyl group, Chlorophenyl group |

While extensive biological activity data for this compound is not widely available in published literature, its structure firmly places it within a class of compounds of high interest to medicinal chemists for screening and development in various therapeutic programs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-chlorophenyl)-3-phenylurea |

| 1-(3-chlorophenyl)-3-(o-tolyl)urea |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea |

| N-methyl-N-1-naphthyl urea |

| Sorafenib |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13256-87-6 |

|---|---|

Molecular Formula |

C17H13ClN2O |

Molecular Weight |

296.7 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C17H13ClN2O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20,21) |

InChI Key |

GXIGKOPMCKTHTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Chlorophenyl 3 Naphthalen 1 Yl Urea and Analogous Structures

Established Synthetic Pathways for Unsymmetrical 1,3-Disubstituted Ureas

The formation of unsymmetrical ureas can be achieved through several reliable methods, each with distinct advantages and limitations.

Phosgene-Based Reagent Strategies for Urea (B33335) Formation

Historically, the synthesis of ureas has heavily relied on hazardous reagents like phosgene (B1210022) and isocyanates. rsc.orgresearchgate.net Phosgene reacts with an amine to form an isocyanate, which then reacts with a second, different amine to produce an unsymmetrical urea. nih.gov A significant drawback of this method is the high toxicity of phosgene gas. commonorganicchemistry.com To mitigate these dangers, safer phosgene substitutes have been developed, including triphosgene, a solid that is easier to handle. commonorganicchemistry.comacs.org Triphosgene, along with other alternatives like bis(4-nitrophenyl)carbonate and di-tert-butyl dicarbonate, serves as a more manageable source of the carbonyl group for urea synthesis. rsc.orgresearchgate.net

Carbonyldiimidazole (CDI)-Mediated Coupling Reactions

Carbonyldiimidazole (CDI) has emerged as a valuable and safer alternative to phosgene-related reagents for synthesizing ureas. commonorganicchemistry.comyoutube.com This method involves the reaction of an amine with CDI to form a carbamoylimidazole intermediate. This intermediate then reacts with a second amine to yield the desired unsymmetrical urea. acs.org The order of addition of the reagents is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com CDI is advantageous due to its low cost, availability, and the production of benign byproducts like carbon dioxide and imidazole. researchgate.net A convenient method has been developed for both symmetrical and unsymmetrical urea synthesis using CDI in conjunction with recyclable activated zinc metal, which is suitable for various types of amines and provides good to excellent yields. researchgate.netresearchgate.net

Isocyanate-Amine Reaction Protocols

The reaction between an isocyanate and an amine is a direct and widely used method for forming ureas. commonorganicchemistry.comresearchgate.net This reaction is typically performed in a suitable solvent such as DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com The primary challenge with this method is the stability of the isocyanates, which are often generated in situ from precursors like carbamates, carbamic acids, or hydroxamic acids to avoid handling these reactive intermediates. nih.gov A facile and sustainable approach involves the "on-water" reaction of isocyanates with amines, which simplifies product isolation through filtration and avoids the use of toxic volatile organic compounds. organic-chemistry.org

Targeted Synthesis of N-Aryl-N'-Naphthylurea Structural Motifs

The synthesis of N-aryl-N'-naphthylureas, including 1-(3-Chlorophenyl)-3-(naphthalen-1-yl)urea, often requires specific reaction conditions to accommodate the electronic and steric properties of the aromatic substituents.

Specific Reaction Conditions for Halogenated Phenyl and Naphthyl Substituents

The presence of a halogen, such as chlorine on the phenyl ring, can influence the reactivity of the starting materials. For instance, in the isocyanate-amine reaction, 3-chloroaniline (B41212) can be reacted with 1-(isocyanatomethyl)adamantane to produce 1-(adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea in high yield. nih.gov Similarly, the synthesis of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea (B12006633) has been achieved by reacting 1-chloro-3-isocyanatobenzene with 4-nitrobenzenamine under microwave irradiation. nih.gov These examples highlight that standard protocols can often be adapted for halogenated precursors.

Challenges and Optimization in Yield and Purity for this compound

A primary challenge in the synthesis of unsymmetrical ureas is the formation of symmetrical urea side products. acs.orgacs.org This can occur if the intermediate isocyanate reacts with the starting amine before the second amine is introduced. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is necessary to maximize the yield of the desired unsymmetrical product. researchgate.net For instance, in CDI-mediated syntheses, the order of addition is critical. commonorganicchemistry.com

Another challenge relates to the purification of the final product. In some cases, the desired unsymmetrical urea can be easily separated by filtration, avoiding the need for chromatographic purification. tandfonline.comtandfonline.com Optimization of reaction parameters, including the choice of base, solvent, and temperature, is crucial for achieving high yields and purity. researchgate.nettandfonline.com For example, a study on the synthesis of unsymmetrical phenylureas using 3-substituted dioxazolones as isocyanate surrogates found that sodium acetate (B1210297) as a base and methanol (B129727) as a solvent under mild heating provided moderate to excellent yields of the chemoselectively formed unsymmetrical products. tandfonline.comtandfonline.com

Table 1: Overview of Synthetic Methodologies for Unsymmetrical Ureas

| Methodology | Reagents | Key Intermediates | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Phosgene-Based | Phosgene/Triphosgene, Amines | Isocyanates | High reactivity, well-established | High toxicity of reagents | commonorganicchemistry.com, rsc.org, acs.org, researchgate.net, nih.gov |

| CDI-Mediated | Carbonyldiimidazole (CDI), Amines | Carbamoylimidazoles | Safer than phosgene, mild conditions, clean byproducts | Potential for symmetrical byproducts | commonorganicchemistry.com, acs.org, researchgate.net, researchgate.net, youtube.com |

| Isocyanate-Amine | Pre-formed or in situ generated Isocyanates, Amines | - | Direct, often high-yielding | Isocyanate instability and reactivity | commonorganicchemistry.com, researchgate.net, organic-chemistry.org, nih.gov |

Advanced Synthetic Approaches and Sustainable Chemistry Considerations for this compound and Analogous Structures

The synthesis of complex urea derivatives, including this compound, has evolved beyond traditional methods, embracing advanced methodologies that offer improved efficiency, reduced environmental impact, and greater molecular diversity. These approaches, particularly one-pot procedures and microwave-assisted synthesis, align with the principles of sustainable chemistry by minimizing waste, energy consumption, and the use of hazardous reagents.

One-Pot Procedures for Urea Derivatization

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a highly efficient strategy for creating urea derivatives. This approach avoids lengthy separation processes and the isolation of intermediate compounds, which can lead to increased yields and reduced chemical waste. Several one-pot methodologies have been developed for the synthesis of unsymmetrical ureas.

A prominent one-pot strategy involves the in situ generation of isocyanate intermediates. For instance, the Curtius rearrangement of (hetero)aromatic carboxylic acids using diphenylphosphorylazide (DPPA) can be performed in a one-pot, tandem fashion to produce a wide range of functionalized urea derivatives. researchgate.net Similarly, Boc-protected amines can be converted into various substituted ureas in a one-pot reaction by generating isocyanates using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.org

Another innovative one-pot method utilizes carbon dioxide (CO2) as a C1 building block, which is a key principle of green chemistry. organic-chemistry.org Efficient synthesis of urea derivatives from alkyl ammonium (B1175870) carbamates, which can be formed from low concentrations of CO2 found in ambient air or exhaust gas, has been demonstrated. nih.gov This process, conducted in the presence of a titanium complex catalyst, allows for the direct conversion of CO2 and amines into valuable urea compounds without the need for energy-intensive CO2 purification and compression. nih.gov

The Staudinger–aza-Wittig reaction is another powerful tool for one-pot urea synthesis. This reaction can be combined with nucleophilic substitutions in a sequential one-pot process to produce N,N'-disubstituted ureas from alkyl halides and amines. nih.gov The reaction proceeds via an isocyanate intermediate formed in the presence of polymer-bound diphenylphosphine (B32561) and carbon dioxide. nih.govbeilstein-journals.org This method is versatile and can be applied to a library of different urea derivatives with high yields. nih.govbeilstein-journals.org

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Curtius Rearrangement | (Hetero)aromatic carboxylic acids, Amines | Diphenylphosphorylazide (DPPA) | Microwave, 1-5 min | Unsymmetrical ureas | researchgate.net |

| Isocyanate Generation | Boc-protected amines, Various amines | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | - | Disubstituted and trisubstituted ureas | organic-chemistry.org |

| CO2 Utilization | Alkyl ammonium carbamates | Titanium complex catalyst | 170 °C, 24 h | Cyclic and acyclic ureas | nih.gov |

| Staudinger–aza-Wittig Reaction | Alkyl halides, Primary/secondary amines | Polymer-bound diphenylphosphine, CO2 (14 bar) | Microwave, 50-70 °C | N,N'-disubstituted ureas | nih.govbeilstein-journals.org |

Microwave-Assisted Synthesis of Urea Derivatives

Microwave (MW) irradiation has emerged as a significant tool in green chemistry, offering substantial rate enhancements and often leading to higher yields and cleaner reactions compared to conventional heating methods. lew.ro The synthesis of urea derivatives has greatly benefited from this technology, which allows for rapid and efficient protocols.

A widely used microwave-assisted method involves the reaction of amines with potassium cyanate (B1221674) (KOCN). thieme-connect.comchemistryviews.org This approach is particularly attractive from a sustainability standpoint as it can be performed in water, a benign solvent. thieme-connect.comresearchgate.net The use of microwave irradiation drastically reduces reaction times from several hours under conventional heating to just a few minutes. thieme-connect.comchemistryviews.org For example, the synthesis of N-benzylurea from benzylamine (B48309) and potassium cyanate can be completed in seven minutes at 120 °C under microwave conditions, achieving a high yield. thieme-connect.com This method is compatible with a broad range of substrates, including aliphatic amines, anilines, and even amino acids. thieme-connect.comresearchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reactants | Benzylamine, KOCN, HCl | Benzylamine, KOCN, HCl | thieme-connect.com |

| Solvent | Water | Water | thieme-connect.com |

| Temperature | 60 °C | 120 °C | thieme-connect.com |

| Reaction Time | 6-24 hours | 7 minutes | thieme-connect.com |

| Yield | - | 90% | thieme-connect.com |

Furthermore, microwave assistance can be integrated with one-pot procedures to create highly efficient and sustainable synthetic routes. The previously mentioned Staudinger–aza-Wittig reaction for synthesizing urea derivatives from alkyl bromides is significantly enhanced by microwave irradiation, leading to excellent results in a closed vessel system. beilstein-journals.org This combined approach provides a safe, rapid, and cost-effective method for producing libraries of urea derivatives. nih.govbeilstein-journals.org Similarly, a green one-pot protocol for synthesizing 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives under microwave irradiation has been successfully developed, highlighting the broad applicability of this technology. asianpubs.org These advanced methods underscore a shift towards more sustainable practices in chemical synthesis, enabling the efficient production of complex molecules like this compound while minimizing environmental impact.

Computational Approaches and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into binding modes, estimates binding affinity through scoring functions, and identifies crucial interactions, such as hydrogen bonds and hydrophobic contacts.

Prediction of Binding Modes and Affinities

For the general class of diaryl ureas, docking studies frequently show that the central urea (B33335) moiety acts as a critical hydrogen-bonding scaffold, often interacting with the hinge region of protein kinases. The two aryl groups, in this case, the 3-chlorophenyl and naphthalen-1-yl moieties, typically occupy adjacent hydrophobic pockets. The specific binding mode and predicted affinity (often expressed as a docking score in kcal/mol) for 1-(3-Chlorophenyl)-3-(naphthalen-1-yl)urea would be dependent on the specific protein target. However, no published studies provide specific docking scores or detailed binding poses for this compound against any particular protein.

Elucidation of Key Amino Acid Residues for Ligand Binding

The identification of key amino acid residues is a direct outcome of docking simulations. For related diaryl urea inhibitors, interactions commonly involve hydrogen bonds between the urea's N-H groups and a backbone carbonyl oxygen of a hinge residue (e.g., in kinases), and another hydrogen bond from the urea's carbonyl oxygen to a backbone N-H of the same residue. The aromatic rings often engage in π-π stacking or hydrophobic interactions with residues like phenylalanine, tyrosine, and leucine. Without specific docking studies for this compound, a precise list of interacting residues cannot be compiled.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

MD simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the energetics of binding that are not captured by static docking models.

Analysis of Ligand-Protein Complex Stability Over Time

MD simulations run over nanoseconds or longer can assess the stability of a docked pose. By analyzing metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the initial binding mode is maintained over time. Such stability analysis is crucial for validating docking results but has not been specifically published for this compound.

Calculation of Binding Free Energies

More rigorous computational methods, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to calculate the binding free energy (ΔG). These calculations offer a more accurate prediction of binding affinity than docking scores alone. The scientific literature lacks reports of binding free energy calculations for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic structure, geometry, and reactivity of molecules. For a compound like this compound, DFT could be used to determine the most stable conformation, calculate the electrostatic potential surface to understand interaction sites, and analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. While DFT is a standard tool in computational chemistry, specific studies detailing these properties for this compound are not available in the reviewed literature.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability and chemical reactivity. Density Functional Theory (DFT) is a common computational method used to investigate these properties. researchgate.netresearchgate.net A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jocpr.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. jocpr.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jocpr.commdpi.com Conversely, a large energy gap indicates high stability and low reactivity.

For this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring and the extensive π-system of the naphthalene (B1677914) ring influence the electron density distribution across the molecule. These structural features directly impact the HOMO and LUMO energy levels. From the HOMO-LUMO energies, various quantum chemical descriptors can be calculated to predict the compound's reactivity, such as electronegativity (χ), chemical potential (µ), hardness (η), and softness (S). researchgate.netmdpi.com A molecule with high hardness and a large energy gap is generally less reactive, whereas a soft molecule with a small energy gap is more reactive. mdpi.com

| Parameter | Definition | Predicted Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap suggests higher reactivity |

| Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | S = 1 / η | A high value indicates higher reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govals-journal.com Ligand-based drug design, a key part of this process, relies on the knowledge of other molecules that bind to the biological target of interest.

In the context of this compound, its structure can be used as a query in similarity searches or as a scaffold to build pharmacophore models. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. nih.gov Urea-based compounds have been successfully used to generate pharmacophore models for identifying novel enzyme inhibitors. nih.gov

The process would involve:

Database Screening: Screening databases like ZINC or PubChem for compounds structurally similar to this compound. als-journal.comnih.gov

Pharmacophore Generation: Using the shared structural features of known active urea derivatives to create a 3D pharmacophore model. This model then serves as a filter to screen large compound libraries for molecules with the desired features. nih.gov

Molecular Docking: The identified "hits" from the screening are then docked into the active site of a target protein to predict their binding affinity and orientation. nih.gov This helps in prioritizing compounds for further experimental testing.

These ligand-based methods are particularly valuable when the three-dimensional structure of the target protein is unknown. By leveraging information from known active compounds like this compound, researchers can design new molecules with potentially improved potency and selectivity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery pipeline is crucial to reduce the high attrition rates in later stages. researchgate.net Various computational models and online tools, such as pkCSM and SwissADME, are available to predict the ADME profile of a compound from its molecular structure. researchgate.netnih.gov

For this compound, an in silico ADME evaluation would assess several key parameters:

Absorption: This includes predicting properties like intestinal absorption, Caco-2 cell permeability, and whether the compound is a substrate or inhibitor of P-glycoprotein. frontiersin.org The 2D Polar Surface Area (PSA) is also a useful descriptor, with values greater than 140 Ų often indicating poor cell permeability. frontiersin.org

Distribution: Key parameters include blood-brain barrier (BBB) penetration and plasma protein binding. These factors determine where the compound travels in the body and how much of it is available to interact with its target.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is important for anticipating drug-drug interactions. nih.gov

Excretion: This involves predicting the total clearance of the compound from the body.

Toxicity: Early prediction of potential toxicities, such as hepatotoxicity or carcinogenicity, is vital for safety assessment. researchgate.net

| Property | Parameter | Predicted Outcome |

|---|---|---|

| Absorption | Intestinal Absorption (% Absorbed) | High |

| Caco-2 Permeability (logPapp) | Moderate to High | |

| P-glycoprotein Substrate | Yes/No | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes/No |

| Plasma Protein Binding (%) | High | |

| Metabolism | CYP2D6 Inhibitor | Yes/No |

| CYP3A4 Inhibitor | Yes/No | |

| Excretion | Total Clearance (log ml/min/kg) | Low to Moderate |

| Toxicity | Hepatotoxicity | Yes/No |

Future Research Directions and Therapeutic Potential of N Aryl N Naphthylurea Scaffolds

Rational Design and Synthesis of Next-Generation 1-(3-Chlorophenyl)-3-(naphthalen-1-yl)urea Analogues

The rational design of next-generation analogues of this compound hinges on systematic structure-activity relationship (SAR) studies. This approach involves modifying specific parts of the molecule—namely the chlorophenyl ring, the naphthyl ring, and the central urea (B33335) linker—to optimize biological activity and drug-like properties. nih.gov A common synthetic strategy for creating these analogues involves the straightforward coupling of a corresponding isocyanate with the desired amine in a suitable solvent. nih.govnih.gov

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: The position and electronic properties of substituents on the phenyl ring are critical. Studies on similar scaffolds have shown that introducing electron-withdrawing groups, such as additional halogen atoms or trifluoromethoxy groups, can enhance potency. nih.gov Conversely, the placement of electron-donating groups can also be explored to fine-tune activity. nih.gov

Modification of the Naphthyl Moiety: The naphthalene (B1677914) ring can be replaced with other aromatic or heterocyclic systems to explore new interactions with target proteins. polyu.edu.hk Research on related compounds has shown that replacing a naphthalene moiety with a substituted benzene (B151609) ring can significantly alter biological activity and target selectivity. polyu.edu.hk Further derivatization of the naphthalene system itself, by adding various functional groups, could also lead to improved potency.

Altering the Linker: While the urea group is central to the scaffold's activity, exploring related linkers like thiourea (B124793) could yield compounds with different biological profiles or improved metabolic stability. acgpubs.orgmdpi.com

A study on 3-(4-chlorophenyl)-1-(phenethyl)urea analogues demonstrated that systematic substitution on the phenyl ring led to significant variations in potency, highlighting the importance of both the substituent's electronic properties and its position on the ring. nih.gov

Table 1: Antiproliferative Activity of Selected (E)-styryl Aryl Urea Derivatives This table presents the IC₅₀ values (in µM), which indicate the concentration of a compound required to inhibit the proliferation of 50% of the cells. Lower values signify higher potency. The data is derived from research on aryl ureas as multitarget inhibitors. mdpi.com

| Compound | R Group | HT-29 | MCF-7 | HeLa | A549 | HMEC-1 | HEK-293 |

| 22 | m-bromophenyl | 0.81 | 0.85 | 0.90 | 0.79 | 1.10 | 1.20 |

| 23 | p-bromophenyl | 0.79 | 0.82 | 0.85 | 0.75 | 1.05 | 1.15 |

| 26 | p-methoxyphenyl | 0.85 | 0.90 | 0.95 | 0.82 | 1.15 | 1.25 |

| Sorafenib | Reference | 1.50 | 1.60 | 1.70 | 1.40 | 2.10 | 2.50 |

| BMS-8 | Reference | >50 | >50 | >50 | >50 | >50 | >50 |

Development of Advanced Computational Models for Predictive Design and Optimization

Advanced computational modeling is an indispensable tool for accelerating the drug discovery process for N-aryl-N'-naphthylurea scaffolds. Techniques such as molecular docking and molecular dynamics (MD) simulations allow researchers to predict how these molecules will bind to their biological targets, providing insights that guide the design of more potent and selective analogues. trinity.eduresearchgate.net

Molecular docking studies can simulate the interaction between a ligand (the urea compound) and a protein target, predicting the preferred binding orientation and estimating the binding affinity. polyu.edu.hktrinity.edu For instance, docking can reveal key hydrogen bonds and hydrophobic interactions, such as those formed by the urea moiety with amino acid residues like glutamate (B1630785) and aspartate in a kinase binding pocket. nih.gov This information helps chemists rationally design modifications to enhance these interactions.

MD simulations can further refine these models by evaluating the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. researchgate.netnih.gov These computational approaches were used to analyze the binding of urea derivatives to the 5-HT₁A receptor, helping to explain observed changes in affinity and selectivity resulting from structural modifications. nih.gov By predicting the effects of structural changes before synthesis, these models save significant time and resources, enabling a more focused and efficient approach to lead optimization. researchgate.net

Exploration of Novel Biological Targets for Urea-Based Compounds

The urea scaffold is a versatile pharmacophore found in inhibitors of a wide array of biological targets, suggesting that compounds like this compound may have therapeutic potential beyond a single mechanism of action. nih.govfrontiersin.org Research has identified numerous proteins and pathways that are modulated by urea-containing molecules, opening up new avenues for investigation.

Potential targets for N-aryl-N'-naphthylurea scaffolds include:

Protein Kinases: Many clinically approved kinase inhibitors, such as Sorafenib and Lenvatinib, feature an aryl urea core. frontiersin.org These compounds often target kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govfrontiersin.org

Immune Checkpoint Proteins: Aryl ureas have been investigated as multi-target inhibitors that can modulate the immune system by targeting proteins like Programmed Death-Ligand 1 (PD-L1), in addition to their kinase activity. mdpi.comnih.gov

Epoxide Hydrolases (sEH): Urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory and cardiovascular diseases. nih.gov Crystallographic studies have shown that the urea carbonyl oxygen forms critical hydrogen bonds with tyrosine residues in the enzyme's active site. nih.gov

Other Enzymes and Receptors: The urea motif has been successfully incorporated into inhibitors for a diverse range of other targets, including proteases, purinoreceptors (like P2Y₁), and enzymes involved in epigenetic regulation. nih.govnih.gov A study of 8-Hydroxyquinoline urea derivatives identified B-cell lymphoma-extra large (Bcl-xL) and Poly(ADP-Ribose) Polymerase (PARP) enzymes as potential targets in breast cancer.

This broad applicability underscores the potential for discovering novel therapeutic uses for N-aryl-N'-naphthylurea compounds through systematic screening and target identification studies.

Strategy for Hybrid Molecule Development and Multi-Targeting Approaches

The complexity of diseases like cancer often requires hitting multiple biological targets simultaneously to achieve a therapeutic effect and overcome drug resistance. nih.govnih.gov Molecular hybridization is a rational drug design strategy that addresses this challenge by covalently linking two or more distinct pharmacophores into a single molecule. researchgate.netnih.gov This approach ensures that the different active components reach their respective targets at the same time and in a fixed stoichiometric ratio. nih.gov

The N-aryl-N'-naphthylurea scaffold is an ideal candidate for developing hybrid molecules. It can serve as a core structure to which another pharmacophore, targeting a complementary pathway, is attached. For example, based on the structures of the PI3K inhibitor buparlisib (B177719) and the Hedgehog signaling inhibitor vismodegib, researchers have designed and synthesized hybrid diaryl ureas that simultaneously inhibit both pathways in breast cancer. researchgate.net

Similarly, the this compound scaffold could be combined with moieties known to inhibit other key cancer-related targets. One such strategy could involve linking it to a fragment that targets immune checkpoint proteins like PD-L1, creating a dual-action agent that both directly inhibits tumor cell signaling and enhances the anti-tumor immune response. nih.govmdpi.com This multi-targeting strategy offers the potential for synergistic effects, enhanced efficacy, and a reduced likelihood of developing treatment resistance compared to single-target therapies. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)-3-(naphthalen-1-yl)urea, and what reaction conditions are critical for high yield?

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR resolves aromatic protons (naphthalene and chlorophenyl groups) and urea NH signals. Discrepancies in peak splitting can indicate rotational isomerism .

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Retention time discrepancies may reflect residual solvents or byproducts .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion for C17H13ClN2O: expected m/z 296.06) .

- X-ray Crystallography:

- Single-crystal X-ray diffraction resolves molecular conformation and hydrogen-bonding patterns (see Advanced Question 4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for arylurea derivatives in different solvents?

Methodological Answer: Solubility discrepancies often arise from variations in crystallinity or solvent polarity. To address this:

- Controlled Recrystallization: Test solvents of varying polarity (e.g., ethanol, DMSO, hexane) to identify optimal recrystallization conditions .

- Thermogravimetric Analysis (TGA): Quantify solvent retention in the crystal lattice, which may artificially inflate solubility measurements .

- Molecular Dynamics Simulations: Predict solvent interactions using tools like COSMO-RS to model solvation free energy .

Example: reports dichloromethane as a reaction solvent, while notes solubility challenges in polar aprotic solvents, suggesting solvent-dependent polymorphism.

Q. What role does X-ray crystallography play in determining the molecular conformation of this compound, and which software tools are recommended?

Methodological Answer: X-ray crystallography is critical for:

- Conformational Analysis: Resolving torsional angles between the chlorophenyl and naphthyl groups.

- Hydrogen-Bonding Networks: Identifying intermolecular interactions (e.g., urea NH···O=C hydrogen bonds) that stabilize the crystal lattice .

- Software Tools:

-

SHELXL: Refinement of crystal structures, particularly for small molecules (over 90% of published structures use SHELX) .

-

Olex2 or Mercury: Visualization and analysis of packing diagrams .

Case Study: highlights the use of SHELXL to resolve thiourea derivatives, a methodology applicable to urea analogs .

Q. How can computational modeling predict the biological activity of this compound, and what parameters are essential?

Methodological Answer:

- Molecular Docking:

-

Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).

-

Prioritize hydrophobic pockets for naphthalene and chlorophenyl moieties .

- Pharmacophore Mapping:

-

Define essential features: urea NH (hydrogen-bond donor), aromatic rings (hydrophobic contacts) .

- ADMET Prediction:

-

Tools like SwissADME predict logP (lipophilicity) and CYP450 inhibition risks. For example, the naphthalene group may increase metabolic stability .

Limitation: Lack of experimental bioactivity data for this specific compound necessitates validation via in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.